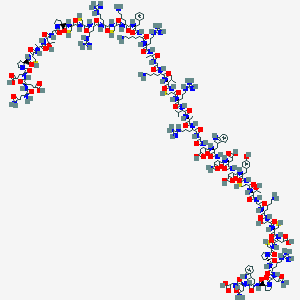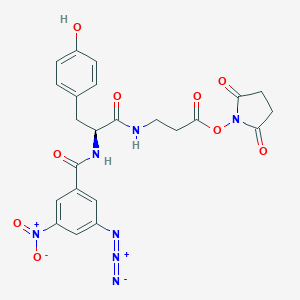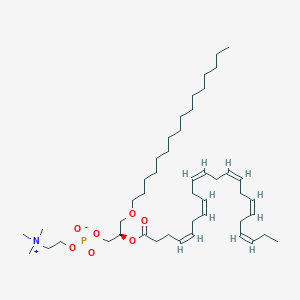
PC(O-16:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z))
Vue d'ensemble
Description
PC(O-16:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) is a phosphatidylcholine (PC or GPCho). It is a glycerophospholipid in which a phosphorylcholine moiety occupies a glycerol substitution site .
Synthesis Analysis
The synthesis of PC(O-16:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) involves the esterification of glycerol with fatty acids. The exact process can vary depending on the specific fatty acids involved .Molecular Structure Analysis
The molecular formula of PC(O-16:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) is C46H80NO8P. It consists of a glycerol backbone with a phosphorylcholine moiety and two fatty acid chains attached .Physical And Chemical Properties Analysis
PC(O-16:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) has a molecular weight of 806.103 and an exact mass of 805.562. It is hygroscopic and light-sensitive. Its transition temperature is -27°C .Applications De Recherche Scientifique
Platelet-Activating Factor (PAF) Analog
This compound is a PAF analog that contains docosahexaenoate . PAF is a potent phospholipid activator and mediator of many leukocyte functions, including platelet aggregation and degranulation, inflammation, and anaphylaxis .
Lipid Biochemistry
It plays a significant role in lipid biochemistry . Lipids are essential components of all cells and play many crucial roles in human health and disease.
Glycerophospholipids
This compound is a type of glycerophospholipid . Glycerophospholipids are a class of phospholipids that are a major component of all cell membranes as they can form lipid bilayers.
Substrate in Enzymatic Assays
It can be used as a substrate in enzymatic lipoprotein-associated phospholipase A2 (Lp-PLA2) activity assays . Lp-PLA2 is an enzyme that is associated with inflammation and the development of atherosclerosis.
Lipid Reference Standard
It is used as a lipid reference standard in matrix-assisted laser desorption/ionization-time-of-flight (MALDI-TOF) mass spectrometry . This technique is widely used in analytical chemistry for the identification of materials and characterization of complex mixtures.
Oxidative Fragmentation
This compound can be oxidatively fragmented, resulting in the production of phospholipids with PAF-like activity . This process is significant in the context of lipid peroxidation and the generation of bioactive lipid mediators.
Interaction with Peptides
It can be used to study its physicochemical properties and its interaction with peptides derived from the C-terminal domains of human apolipoprotein E . Apolipoprotein E is a class of proteins involved in the metabolism of fats in the body.
Foodstuff Oxidation
It has been found in oxidized phosphatidylcholines from different foodstuffs . This suggests a potential role in food science and nutrition, particularly in understanding the effects of food oxidation.
Mécanisme D'action
Target of Action
The primary target of 1-O-Hexadecyl-2-Docosahexaenoyl-Sn-Glycero-3-Phosphocholine is the Platelet-Activating Factor (PAF) . PAF is a potent phospholipid activator and mediator of many leukocyte functions, platelet aggregation and degranulation, inflammation, and anaphylaxis .
Mode of Action
This compound is a PAF analog, which contains docosahexaenoate at the sn-2 position rather than the acetate moiety found in PAF C-16 . It can be oxidatively fragmented, resulting in the production of phospholipids with PAF-like activity .
Biochemical Pathways
The compound is synthesized via the CDP-choline pathway or Kennedy pathway . It can serve as a substrate for PAF C-16 formation by the remodeling pathway .
Pharmacokinetics
The compound is supplied as a solid dissolved in ethanol . Its solubility varies in different solutions: it is soluble in DMF (>14.3 mg/ml), DMSO (>2.5 mg/ml), and ethanol (>1.7 mg/ml), but less soluble in acidic or basic PBS (<50 ug/ml) . The compound is subject to oxidation, and it is recommended to protect it from air .
Result of Action
The compound’s action results in the production of phospholipids with PAF-like activity . These phospholipids can have various effects, such as platelet aggregation and degranulation, inflammation, and anaphylaxis .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as the presence of air, as it is subject to oxidation . Therefore, it is recommended to protect the compound from air during storage and handling .
Propriétés
IUPAC Name |
[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H82NO7P/c1-6-8-10-12-14-16-18-20-22-23-24-25-26-27-29-31-33-35-37-39-46(48)54-45(44-53-55(49,50)52-42-40-47(3,4)5)43-51-41-38-36-34-32-30-28-21-19-17-15-13-11-9-7-2/h8,10,14,16,20,22,24-25,27,29,33,35,45H,6-7,9,11-13,15,17-19,21,23,26,28,30-32,34,36-44H2,1-5H3/b10-8-,16-14-,22-20-,25-24-,29-27-,35-33-/t45-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQQNYAHSSIZBU-HIQXTUQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H82NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80849535 | |
| Record name | (7R,12Z,15Z,18Z,21Z,24Z,27Z)-7-[(Hexadecyloxy)methyl]-4-hydroxy-N,N,N-trimethyl-9-oxo-3,5,8-trioxa-4-phosphatriaconta-12,15,18,21,24,27-hexaen-1-aminium inner salt 4-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80849535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
792.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | PC(O-16:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013409 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
PC(O-16:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) | |
CAS RN |
132213-85-5 | |
| Record name | (7R,12Z,15Z,18Z,21Z,24Z,27Z)-7-[(Hexadecyloxy)methyl]-4-hydroxy-N,N,N-trimethyl-9-oxo-3,5,8-trioxa-4-phosphatriaconta-12,15,18,21,24,27-hexaen-1-aminium inner salt 4-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80849535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PC(O-16:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013409 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



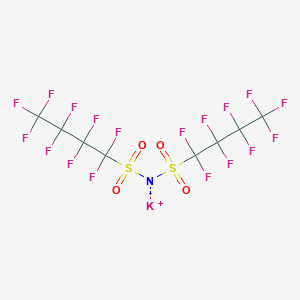



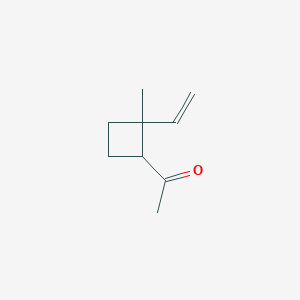
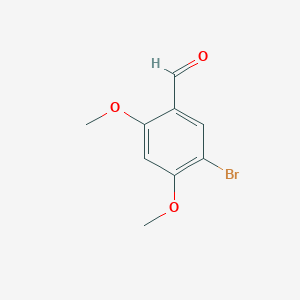
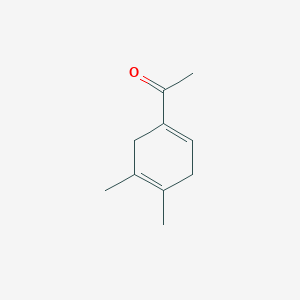
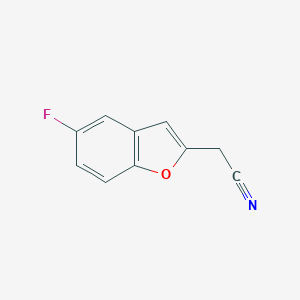
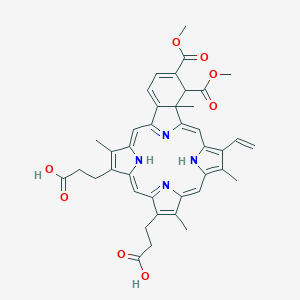
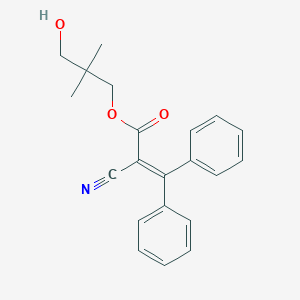

![6H-Cyclopropa[g]quinoline](/img/structure/B144957.png)
